Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
Executive Summary
In contemporary drug discovery, precise physicochemical characterization is the bedrock of robust assay development and pharmacokinetic profiling. This whitepaper provides an in-depth technical analysis of 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS: 1339579-57-5)[1]. As a 6-substituted picolinic acid derivative, this compound represents a highly privileged scaffold in medicinal chemistry. Such architectures are frequently utilized as bidentate chelators targeting the active site iron (Fe²⁺) of 2-oxoglutarate-dependent oxygenases, most notably the Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)[2][3].
By establishing the exact mass, molecular weight, and structural mechanics of this compound, researchers can accurately track its metabolic fate and optimize its inhibitory potency in metalloenzyme assays.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
A critical distinction in analytical chemistry is the difference between exact mass and average molecular weight. While molecular weight is necessary for bulk preparation, exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS).
-
Molecular Weight (188.18 g/mol ): Calculated using the standard atomic weights of elements (which account for the natural abundance of all isotopes)[4]. This value is strictly used for stoichiometric calculations, such as determining molarity for in vitro assays or scaling up synthetic routes.
-
Exact Mass (188.0586 Da): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C = 12.00000, ¹H = 1.007825). In Drug Metabolism and Pharmacokinetics (DMPK) studies, exact mass is required to distinguish the parent drug and its metabolites from endogenous isobaric interferences in complex biological matrices.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Application / Significance |
| Molecular Formula | C₁₀H₈N₂O₂ | Defines atomic composition and isotopic distribution limits. |
| Exact Mass | 188.0586 Da | Target mass for HRMS; ensures high-confidence identification. |
| Molecular Weight | 188.18 g/mol | Used for preparing stock solutions and synthetic stoichiometry. |
| Expected [M+H]⁺ | 189.0664 Da | Primary target ion for positive Electrospray Ionization (ESI+). |
| CAS Registry Number | 1339579-57-5 | Unique identifier for global chemical sourcing and compliance[1]. |
Structural Biology & Mechanism of Action
The pharmacological utility of 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid stems directly from its electronic and steric properties. The pyridine nitrogen and the adjacent carboxylic acid oxygen act as a bidentate ligand. In the context of HIF-PHD inhibition, this bidentate system displaces the endogenous co-substrate (2-oxoglutarate) and directly chelates the catalytic Fe²⁺ ion in the enzyme's active site[3].
The addition of the 1H-pyrrol-1-yl group at the 6-position is not arbitrary; it introduces critical steric bulk and lipophilicity. This substitution prevents the compound from being rapidly metabolized, enhances cellular permeability, and drives isoform selectivity among different oxygenases. By inhibiting HIF-PHD, the compound stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), preventing its proteasomal degradation and promoting the transcription of erythropoietin (EPO)—a validated therapeutic pathway for treating anemia associated with chronic kidney disease[5].
Mechanism of Action: 6-substituted picolinic acids inhibiting HIF-PHD to stabilize HIF-1α.
Analytical & Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: HRMS Characterization for Exact Mass Verification
This workflow confirms the identity and purity of the compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Causality: Methanol is chosen over water because it drastically reduces the surface tension of the droplets during Electrospray Ionization (ESI), leading to finer droplet formation and higher ionization efficiency.
-
-
System Suitability and Calibration: Infuse a standard tuning mix (e.g., sodium formate) prior to the run.
-
Causality: Time-of-Flight (TOF) and Orbitrap analyzers experience slight thermal drift. Pre-run calibration ensures mass accuracy remains below 5 ppm, preventing false-negative identification.
-
-
LC Separation: Inject 2 µL onto a C18 UHPLC column. Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. The basic nitrogen on the pyridine ring readily accepts this proton, ensuring the formation of the [M+H]⁺ ion (189.0664 Da) and maximizing the signal-to-noise ratio.
-
-
Data Processing: Extract the exact mass chromatogram with a narrow mass tolerance window (± 5 ppm).
Self-validating HRMS workflow for the exact mass determination of picolinic acid derivatives.
Protocol 2: In Vitro Metalloenzyme Inhibition Assay (HIF-PHD2)
To validate the biological activity of 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM Fe(II)SO₄, and 1 mM Ascorbate.
-
Causality: Ascorbate is strictly required to reduce the active site iron back to Fe(II) if it becomes uncoupledly oxidized to Fe(III) during the catalytic cycle. Omitting ascorbate leads to dead enzyme and false-positive inhibition readouts.
-
-
Compound Incubation: Perform a 10-point serial dilution of the compound (starting at 100 µM) and incubate with recombinant PHD2 enzyme for 15 minutes.
-
Safety Note: Handle the dry powder and stock solutions using appropriate PPE (nitrile gloves, safety glasses) within a fume hood, as per standard laboratory chemical safety guidelines[6].
-
-
Reaction Initiation & Detection: Add the biotinylated HIF-1α peptide substrate and 2-oxoglutarate. After 30 minutes, add the TR-FRET detection reagents (Europium-labeled antibody against the hydroxylated peptide and APC-labeled streptavidin).
-
Causality: TR-FRET is utilized because the time-delayed fluorescence measurement eliminates background auto-fluorescence generated by the small molecule library, ensuring a high-fidelity readout of enzyme activity.
-
References
-
Chemical Substance Information - NextSDS: 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid. Available at: [Link][1]
-
Google Patents: US 2013/0203816 A1 - Prolyl hydroxylase inhibitors and methods of use. Available at: [2]
-
ResearchGate: Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease. Available at:[Link][5]
Sources
- 1. nextsds.com [nextsds.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Pyridinecarboxamide | 1452-77-3 | Benchchem [benchchem.com]
- 4. 1339579-57-5|6-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. combi-blocks.com [combi-blocks.com]
